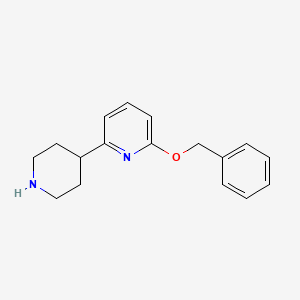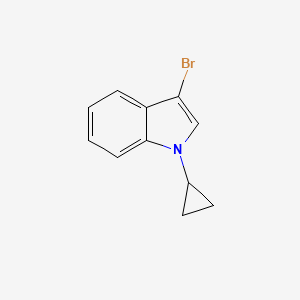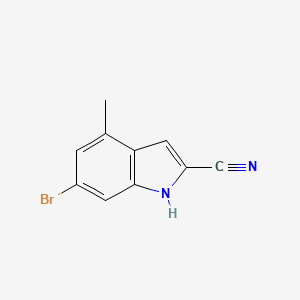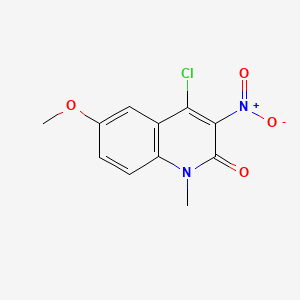
1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol is a chemical compound that belongs to the class of thienyl derivatives. This compound is characterized by the presence of a thienyl ring substituted with two bromine atoms at positions 3 and 5, and an isopropylaminoethanol group attached to the second position of the thienyl ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol involves several steps. One common synthetic route includes the bromination of 2-thienyl derivatives followed by the introduction of the isopropylaminoethanol group. The reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The final step involves the reaction of the brominated thienyl compound with isopropylaminoethanol under basic conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thienyl derivatives.
Substitution: The bromine atoms in the thienyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thienyl ring .
Aplicaciones Científicas De Investigación
1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex thienyl derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol can be compared with other similar compounds, such as:
1-(3,5-Dibromo-2-thienyl)ethanone: This compound shares the same thienyl ring with bromine substitutions but differs in the functional group attached to the ring.
3,5-Dibromo-2-methylthiophene: Another similar compound with a methyl group instead of the isopropylaminoethanol group.
The uniqueness of this compound lies in its specific functional group, which imparts unique reactivity and potential biological activity compared to other similar compounds.
Propiedades
Número CAS |
62673-58-9 |
|---|---|
Fórmula molecular |
C9H13Br2NOS |
Peso molecular |
343.08 g/mol |
Nombre IUPAC |
1-(3,5-dibromothiophen-2-yl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C9H13Br2NOS/c1-5(2)12-4-7(13)9-6(10)3-8(11)14-9/h3,5,7,12-13H,4H2,1-2H3 |
Clave InChI |
PHCVVTFFVNUOSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(C1=C(C=C(S1)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13922645.png)



![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13922668.png)



![2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13922686.png)
![Tert-butyl 4-hydroxy-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13922689.png)
![1-(5-Chlorobenzo[b]thien-2-yl)ethanone](/img/structure/B13922704.png)


